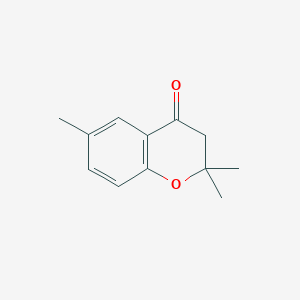

2,2,6-Trimethyl-4-chromanone

Description

Properties

IUPAC Name |

2,2,6-trimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCLIHHFUUYVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472655 | |

| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63678-14-8 | |

| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,6-Trimethyl-4-chromanone

Abstract

The chroman-4-one scaffold is a privileged heterocyclic system that serves as a foundational structure for a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2,2,6-Trimethyl-4-chromanone. We will delve into its chemical identity, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, this document outlines a plausible synthetic pathway, discusses the compound's relevance within the broader context of drug discovery, and provides essential guidelines for its safe handling and storage. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific chromanone derivative in their scientific endeavors.

Chemical Identity and Core Properties

This compound is a substituted aromatic heterocyclic ketone. Its structure is characterized by a dihydropyranone ring fused to a benzene ring, with methyl group substitutions at the C2 and C6 positions.

| Property | Value | Source |

| CAS Number | 63678-14-8 | [3] |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(C)(C)CC2=O | |

| IUPAC Name | 2,2,6-trimethyl-2,3-dihydro-4H-chromen-4-one |

Spectroscopic Profile: A Predictive Analysis

Definitive structural confirmation in organic chemistry relies on a combination of spectroscopic methods.[6] While specific experimental spectra for this compound are not publicly cataloged, its structure allows for a robust prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups.[7][8] The spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch.

-

~1685 cm⁻¹ (C=O Stretch): A strong, sharp peak indicating the presence of the conjugated ketone. The conjugation with the aromatic ring typically lowers the frequency from a standard aliphatic ketone (~1715 cm⁻¹).[8]

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Medium to weak bands appearing just above 3000 cm⁻¹.[7]

-

~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Multiple bands of medium to strong intensity from the three methyl groups and the methylene group.[8]

-

~1600-1450 cm⁻¹ (Aromatic C=C Stretch): Several sharp bands of varying intensity.

-

~1250-1100 cm⁻¹ (C-O Stretch): A strong band corresponding to the aryl-alkyl ether linkage within the chromanone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative due to the high degree of substitution and symmetry.

-

Singlet (~1.45 ppm, 6H): A large singlet corresponding to the six equivalent protons of the two geminal methyl groups at the C2 position. The absence of adjacent protons results in a singlet.[10]

-

Singlet (~2.30 ppm, 3H): A singlet for the three protons of the methyl group on the aromatic ring at the C6 position.

-

Singlet (~2.70 ppm, 2H): A singlet corresponding to the two equivalent protons of the methylene group at the C3 position. These protons are adjacent to the carbonyl group and the quaternary C2 carbon, hence they appear as a singlet.[10]

-

Aromatic Protons (~7.0-7.8 ppm, 3H): The three protons on the benzene ring will appear as distinct signals (likely a doublet, a doublet of doublets, and a singlet or narrow doublet) in the aromatic region, with their exact chemical shifts and coupling patterns depending on the electronic environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Carbonyl Carbon (~192 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (~120-160 ppm): Six distinct signals are expected for the six carbons of the benzene portion of the molecule (four CH carbons and two quaternary carbons).

-

Quaternary C2 Carbon (~78 ppm): The C2 carbon bearing the gem-dimethyl groups.

-

Methylene C3 Carbon (~45 ppm): The methylene carbon adjacent to the carbonyl group.

-

Methyl Carbons (~20-26 ppm): Two signals are expected for the methyl groups: one for the two equivalent methyls at C2 and one for the C6 methyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[11][12]

-

Molecular Ion (M⁺) Peak: A prominent peak is expected at an m/z ratio of 190, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: The primary fragmentation is likely initiated by the cleavage of a methyl group from the C2 position to form a stable tertiary carbocation. This would result in a significant peak at m/z 175 (M-15).[13] Another plausible fragmentation is the retro-Diels-Alder reaction of the heterocyclic ring, a common pathway for chromanone structures.

Synthesis and Reactivity

The chromanone scaffold can be constructed through various synthetic strategies.[14][15] A highly efficient and practical two-step synthesis for 4-chromanones involves a Michael addition followed by an intramolecular cyclization/hydrolysis.[14]

Proposed Synthetic Workflow for this compound

This proposed protocol is adapted from established methodologies for chromanone synthesis.[14] The logical starting material is p-cresol (4-methylphenol).

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-((4-methylphenoxy)methyl)-3-methylbutanenitrile (Intermediate Nitrile)

-

To a solution of p-cresol (1.0 eq) in tert-butanol, add potassium carbonate (catalytic amount).

-

Add 3,3-dimethylacrylonitrile (1.1 eq) to the mixture.

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate nitrile. Purification can be achieved via column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the intermediate nitrile from Step 1 in trifluoroacetic acid (TFA, ~5 eq).

-

Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH, ~1.5 eq).[14]

-

Stir the reaction mixture at room temperature until cyclization is complete (monitor by TLC).

-

Carefully pour the reaction mixture into ice-water to quench the reaction.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the final product by column chromatography or recrystallization.

Relevance in Research and Drug Development

The chromanone core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[1][2][16] Chromanone derivatives have been reported to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][17][18]

The specific substitutions in this compound are significant for several reasons:

-

Lipophilicity: The three methyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and potentially improve its pharmacokinetic profile.

-

Metabolic Stability: The gem-dimethyl group at the C2 position can block metabolic oxidation at that site, potentially increasing the compound's in vivo half-life.

-

Structural Rigidity: The bicyclic system provides a rigid scaffold, which is often desirable for achieving high-affinity binding to protein targets by reducing the entropic penalty upon binding.

Researchers in drug discovery may synthesize and screen this compound and related analogs in assays for various therapeutic targets, leveraging the established biological potential of the chromanone scaffold.[2][19]

Caption: Relationship between the chromanone scaffold, modifications, and potential utility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling related chemical compounds should be strictly followed.[20][21][22][23]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles.[20][23]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[21][22] Ensure that eyewash stations and safety showers are readily accessible.[23]

-

Handling: Avoid contact with skin, eyes, and clothing.[22] Do not breathe dust. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[20][22]

-

Spills: In case of a spill, ensure adequate ventilation, wear appropriate PPE, and sweep up the material, placing it into a suitable container for disposal.[21] Avoid generating dust.

-

Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam as extinguishing media.[20]

References

- Ewies F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.

-

Pereira, D. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

-

The Good Scents Company. (n.d.). 2,6,8-trimethyl-4-nonanone, 123-18-2. Available at: [Link]

-

Kaur, R., et al. (2021). Chromanone—A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Reddy, C. R., et al. (2007). An efficient synthesis of 4-chromanones. Tetrahedron Letters. Available at: [Link]

-

Ronzoni, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Available at: [Link]

-

YouTube. (2025). [Chemistry] The base peak in the mass spectrum of 2,2,4-trimethylpentane occurs at = 57. What io. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-chromanone, 491-37-2. Available at: [Link]

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. (n.d.). Chromone derivatives in the pharmaceutical industry. Available at: [Link]

-

NIST WebBook. (n.d.). Cyclopentanone, 2,2,4-trimethyl-. Available at: [Link]

-

ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Available at: [Link]

-

PubChem. (n.d.). 2,2,4-Trimethyl-3-hexanone. Available at: [Link]

-

KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

-

ResearchGate. (n.d.). Interpretation of Mass Spectra. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Journal of Microbiology, Biotechnology and Food Sciences. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Available at: [Link]

-

Wiley. (n.d.). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Available at: [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2023). 23.1C: Characterization of Organometallic Complexes. Available at: [Link]

-

International Journal of Research and Analytical Reviews. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Available at: [Link]

-

NIST WebBook. (n.d.). 2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-. Available at: [Link]

-

SciSpace. (n.d.). Mass spectrometry of inorganic, coordination and organometallic compounds. Available at: [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy. Available at: [Link]

-

RSC Publishing. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Available at: [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-chromanone, 491-37-2 [thegoodscentscompany.com]

- 5. 4-Chromanone | 491-37-2 [chemicalbook.com]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Chromanone and flavanone synthesis [organic-chemistry.org]

- 16. ijrpc.com [ijrpc.com]

- 17. researchgate.net [researchgate.net]

- 18. ijrar.org [ijrar.org]

- 19. office2.jmbfs.org [office2.jmbfs.org]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

Natural sources of 2,2,6-Trimethyl-4-chromanone derivatives

An In-depth Technical Guide to the Natural Sources of 2,2,6-Trimethyl-4-chromanone and Its Derivatives

Abstract

Chromanones, specifically the 4-chromanone heterocyclic scaffold, represent a class of "privileged structures" in medicinal chemistry due to their widespread occurrence in nature and their diverse, potent biological activities.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, biosynthesis, and methodologies for the isolation and characterization of this compound and its derivatives. While this specific substitution pattern is less common than other chromanone variants like flavanones, documented occurrences in the plant kingdom, particularly within the Cassia genus, highlight its potential as a valuable natural product.[1][4] This document details the known botanical sources, proposes a plausible biosynthetic pathway, outlines robust protocols for extraction and purification, and describes the analytical techniques essential for structural elucidation. Furthermore, it explores the documented biological activities, such as antimicrobial and antiviral properties, positioning these compounds as promising leads for future therapeutic development.[4][5]

Part 1: The 4-Chromanone Core: A Foundation for Bioactivity

The 4-chromanone (or 2,3-dihydro-1-benzopyran-4-one) skeleton is a foundational oxygen-containing heterocycle, consisting of a benzene ring fused to a dihydropyran ring.[3] Its structure is closely related to the more widely known chromones, differing only by the absence of a double bond between positions C-2 and C-3.[3] This seemingly minor structural modification significantly alters the molecule's three-dimensional conformation and, consequently, its biological activity profile.[6]

The this compound core is a specific variant characterized by gem-dimethyl substitution at the C-2 position and a methyl group at the C-6 position of the aromatic ring. This substitution pattern influences the compound's lipophilicity and steric profile, which in turn dictates its interaction with biological targets. Natural products containing this scaffold, while not as ubiquitous as flavanones (2-phenyl chroman-4-one derivatives), have been isolated and shown to possess significant pharmacological potential.[3][4]

Part 2: Principal Natural Sources & Biosynthesis

The Cassia Genus: A Confirmed Botanical Source

The most definitive evidence for the natural occurrence of this compound derivatives comes from the plant kingdom, specifically within the genus Cassia. Phytochemical investigations of Cassia auriculata have led to the isolation and identification of 2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-one .[1][4] This discovery is significant as it confirms the existence of this specific chromanone skeleton in nature and provides a starting point for sourcing and further investigation. The presence of related chromone and chromanone structures in other species like Cassia pumila and Cassia alata suggests that the genus Cassia is a rich and promising source for this class of compounds.[4]

Proposed Biosynthetic Pathway

The biosynthesis of chromone and chromanone skeletons is rooted in the polyketide pathway.[7][8] While the precise enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway can be proposed based on established mechanisms for similar compounds.[8][9]

The pathway likely initiates with the condensation of acetyl-CoA and multiple units of malonyl-CoA, catalyzed by a Type III polyketide synthase (PKS), often referred to as a pentaketide chromone synthase (PCS).[8] This series of Claisen condensations and subsequent cyclization reactions forms the core chromanone ring. The methylation at the C-6 position likely occurs via an S-adenosyl methionine (SAM)-dependent methyltransferase acting on an early aromatic intermediate. The gem-dimethyl group at C-2 is less common and may arise from a prenyltransferase-catalyzed addition of a dimethylallyl pyrophosphate (DMAPP) unit to an intermediate, followed by reduction or rearrangement, although this remains speculative.

Caption: Proposed biosynthetic pathway for this compound derivatives.

Other Potential Sources

While Cassia is a confirmed source, other plant and fungal genera known to produce a wide array of chromanones could potentially harbor this compound derivatives. These include:

-

Fungi: The Penicillium and Aspergillus genera are prolific producers of diverse polyketides, including complex chromanone dimers.[10][11] Screening of mutant strains or exploring different culture conditions could yield novel derivatives.

-

Plants: The genus Aquilaria, which produces agarwood, is known for its accumulation of 2-(2-phenylethyl)chromones.[4][7] While structurally distinct, the shared biosynthetic origin from polyketide precursors makes it a plausible area for exploration.

Part 3: Methodologies for Isolation and Characterization

The successful isolation and identification of natural products is a multi-step process requiring careful selection of extraction and purification techniques.[12][13]

Workflow for Extraction, Isolation, and Purification

The general strategy involves a systematic reduction of complexity, moving from a crude plant or fungal extract to a pure compound through sequential chromatographic steps. The choice of solvents and stationary phases is critical and is guided by the polarity of the target compounds. 4-chromanones are typically of medium polarity.

Caption: General experimental workflow for isolating chromanone derivatives.

Experimental Protocol: General Isolation Procedure

This protocol is a self-validating system, where the success of each step is confirmed by analytical techniques (e.g., Thin Layer Chromatography) before proceeding to the next, more resource-intensive stage.

-

Preparation and Extraction:

-

Rationale: To efficiently remove the target compounds from the complex cellular matrix. The choice of solvent is paramount.

-

Procedure:

-

Air-dry the plant material (e.g., whole plant of Cassia auriculata) at room temperature and grind into a coarse powder.

-

Perform exhaustive extraction using a Soxhlet apparatus or maceration with a solvent of medium polarity like ethyl acetate or methanol. Methanol is often chosen for its ability to extract a broad range of polarities.

-

Concentrate the resulting crude extract in vacuo using a rotary evaporator to yield a thick, viscous residue.

-

-

-

Solvent Partitioning (Fractionation):

-

Rationale: To separate compounds into broad classes based on their polarity, simplifying the subsequent chromatographic steps.

-

Procedure:

-

Suspend the crude methanol extract in a water/methanol mixture (e.g., 9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Monitor the distribution of the target compound in each fraction using TLC. The this compound derivatives are expected to partition primarily into the ethyl acetate fraction.

-

-

-

Column Chromatography (Initial Separation):

-

Rationale: To separate the complex mixture within the target fraction into simpler sub-fractions based on differential adsorption to a solid stationary phase.

-

Procedure:

-

Subject the dried ethyl acetate fraction to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on a silica gel column.

-

Elute the column with a step-gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:EtOAc).

-

Collect fractions and pool them based on their TLC profiles.

-

-

-

High-Performance Liquid Chromatography (Final Purification):

-

Rationale: HPLC provides the high resolution necessary to isolate individual compounds to a high degree of purity.[12]

-

Procedure:

-

Subject the semi-purified, bioactive fractions from the previous step to semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure compounds.

-

-

Data Presentation: Known Natural this compound Derivative

| Compound Name | Structure | Natural Source | Reported Biological Activity | Reference(s) |

| 2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-one | C₁₅H₁₈O₃ | Cassia auriculata | Anti-MRSA, Anti-TMV (Tobacco Mosaic Virus), Antirotavirus | [1][4] |

Protocol: Structural Elucidation

The unambiguous identification of a novel or known compound relies on a combination of spectroscopic techniques.[14]

-

Mass Spectrometry (MS):

-

Rationale: To determine the molecular weight and elemental formula.

-

Procedure:

-

Obtain a High-Resolution Mass Spectrum (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The exact mass measurement allows for the precise determination of the molecular formula (e.g., C₁₅H₁₈O₃ for the known derivative).[4]

-

Analyze fragmentation patterns in MS/MS experiments to gain clues about the compound's substructures.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: To map the carbon-hydrogen framework of the molecule, providing definitive structural information.

-

Procedure:

-

Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a ¹H NMR spectrum to identify the types and number of protons and their neighboring environments.

-

Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms (e.g., C=O, aromatic C, aliphatic CH₃, CH₂, C).

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity. For instance, an HMBC experiment would show long-range correlations between the protons of the methyl groups at C-2 and the quaternary carbon at C-2, confirming the gem-dimethyl arrangement.

-

-

-

Infrared (IR) and UV-Vis Spectroscopy:

-

Rationale: To identify key functional groups and the nature of the chromophore.

-

Procedure:

-

Acquire an IR spectrum to identify characteristic vibrational frequencies, such as a strong absorption band around 1680 cm⁻¹ for the C=O (ketone) group in the chromanone ring.[4][15]

-

Obtain a UV-Vis spectrum in a solvent like methanol to observe absorption maxima, which are characteristic of the aromatic chromophore system.

-

-

Part 4: Biological Significance and Future Perspectives

The documented biological activities of 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one are noteworthy, demonstrating efficacy against a Gram-positive bacterium (MRSA), a plant virus (TMV), and an animal virus (rotavirus).[1][4] This broad spectrum of activity underscores the therapeutic potential of this molecular scaffold. The anti-MRSA activity is particularly relevant given the global challenge of antibiotic resistance.

Future research in this area should focus on several key objectives:

-

Expanded Screening: A systematic phytochemical investigation of other Cassia species and related genera is warranted to discover novel structural analogues.

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies and genome mining of source organisms could be employed to definitively identify the enzymes responsible for the biosynthesis of this specific chromanone skeleton.

-

Total Synthesis and Analogue Development: The development of a robust total synthesis route would enable the creation of a library of derivatives.[11][16] Modifications to the aromatic ring and the side-chain at C-8 could be explored to optimize potency and selectivity (Structure-Activity Relationship studies).

-

Mechanism of Action Studies: Investigating the biochemical targets and mechanisms by which these compounds exert their antimicrobial and antiviral effects is crucial for their development as therapeutic agents.

By leveraging the foundational knowledge presented in this guide, researchers can more effectively explore the rich chemical diversity of natural chromanones, paving the way for the discovery and development of next-generation drugs.

Part 5: References

-

Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(20), 21706–21726. [Link]

-

Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Gu, G., Zhang, T., Zhao, J., Zhao, W., Tang, Y., Wang, L., Cen, S., Yu, L., & Zhang, D. (2022). New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. RSC Advances, 12(22), 14030–14036. [Link]

-

Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Semantic Scholar. [Link]

-

Gaspar, A., Garrido, E. M. P. J., Borges, F., & Garrido, J. M. P. J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed. [Link]

-

Khadem, S., & Marles, R. J. (2011). An update on natural occurrence and biological activity of chromones. Current medicinal chemistry, 18(25), 3825–3852. [Link]

-

Bracca, A. B. J., Talamini, G. A., Zappia, C. D., Svetaz, L. A., & Kaufman, T. S. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(32), 19587–19597. [Link]

-

Zhang, Y., Gao, X., Wang, Y., Zhang, Z., & Chen, H. (2024). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. International Journal of Molecular Sciences, 25(7), 3632. [Link]

-

Singh, P., & Kumar, A. (2021). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 14(10), 5601-5608. [Link]

-

Hossain, S. M., & Al-shammari, A. M. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis, 8(10), 1-13. [Link]

-

Sarker, S. D., & Nahar, L. (2007). Natural product isolation. Natural product reports, 24(1), 1-24. [Link]

-

Elizabeth, J., & Krishnammal, K. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(36), 7793-7806. [Link]

-

Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

-

Sharma, A., Kumar, V., Kumar, S., & Singh, P. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of the Chinese Chemical Society, 68(11), 1923-1946. [Link]

-

Bracca, A. B. J., Talamini, G. A., Zappia, C. D., Svetaz, L. A., & Kaufman, T. S. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. ResearchGate. [Link]

-

de la Rocha, G. O., de Andrade, J. B., & de Souza, A. S. (2017). Chromatographic Techniques for Organic Analytes. ResearchGate. [Link]

-

Ferrara, F., & Lauritano, C. (2020). Dinoflagellates Important Marine Producers of Natural Bio-Compounds with High Biotechnological and Pharmacological Potential. ResearchGate. [Link]

-

Kim, D., Lee, J. H., Kim, H., Lee, J., & Kim, W. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01831-23. [Link]

-

Sarker, S. D., Latif, Z., & Gray, A. I. (Eds.). (2006). Natural Products Isolation (2nd ed.). Humana Press. [Link]

-

Wang, Z., Zhang, Z. C., Liu, Z. Q., & Chen, F. (2019). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Molecules, 24(15), 2736. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methyl-4-chromanone. PubChem. Retrieved January 5, 2026, from [Link]

-

Zhang, P., Liu, Y. J., Liu, C. M., Chen, X. Y., & Li, C. (2024). Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. Nature Communications, 15(1), 2707. [Link]

-

Bracca, A. B. J., Talamini, G. A., Zappia, C. D., Svetaz, L. A., & Kaufman, T. S. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PubMed. [Link]

-

Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

Wada, M., et al. (2003). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. ResearchGate. [Link]

-

de Sena, C. V., et al. (2021). Biosynthesis of 6-Hydroxymellein Requires a Collaborating Polyketide Synthase-like Enzyme. Angewandte Chemie International Edition, 60(21), 11423-11426. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. rroij.com [rroij.com]

- 15. 6-Methyl-4-chromanone | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethyl-Chromanone Isomers

Introduction

Chromanones, characterized by a fused benzene and γ-pyrone ring system, represent a privileged scaffold in medicinal chemistry and drug discovery. Their natural occurrence and wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have established them as valuable starting points for the development of novel therapeutics.[1][2] Within this class of compounds, trimethyl-chromanone isomers are of particular interest due to the nuanced effects of methyl substitution on their physicochemical properties and biological activities. The position of the three methyl groups on the chromanone core can significantly influence the molecule's polarity, steric hindrance, and electronic distribution, thereby altering its interaction with biological targets.

This technical guide provides a comprehensive exploration of the physical and chemical properties of trimethyl-chromanone isomers. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and potential applications of these fascinating molecules. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be a trustworthy and expert resource for the scientific community.

Structural Diversity of Trimethyl-Chromanone Isomers

The chroman-4-one core offers several positions for methylation, leading to a wide array of possible trimethyl-substituted isomers. The methyl groups can be located on the aromatic ring (positions 5, 6, 7, 8) or the heterocyclic ring (positions 2 and 3). This guide will focus on a few representative isomers to illustrate the impact of methyl group placement on the molecule's properties.

Synthesis of Trimethyl-Chromanone Isomers

The synthesis of chromanones can be broadly approached through several key strategies, with the choice of method often dictated by the desired substitution pattern.

General Synthetic Strategies

One of the most common methods for synthesizing the chromanone scaffold is the intramolecular cyclization of a phenolic precursor. This can be achieved through various reactions, including:

-

Friedel-Crafts Acylation: This method involves the acylation of a substituted phenol with an appropriate acid or acid chloride, followed by cyclization. For instance, the reaction of a trimethylphenol with 3-chloropropionyl chloride can yield a trimethyl-chromanone.[3]

-

Pechmann Condensation: While more commonly used for coumarin synthesis, variations of this reaction can be adapted for chromanone synthesis.

-

Intramolecular Michael Addition: This approach involves the cyclization of an ortho-hydroxyphenyl enone.

Step-by-Step Synthesis Protocol: Synthesis of 7-Hydroxychroman-4-one (A Precursor for Trimethylation)

This protocol outlines a common method for synthesizing a hydroxylated chromanone, which can then be further modified to introduce methyl groups.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 equivalent) and 3-bromopropionic acid (1.01 equivalents).

-

Acid Catalyst: Carefully add triflic acid (3 equivalents) to the mixture. Triflic acid serves as a powerful catalyst for the Friedel-Crafts acylation.

-

Heating: Heat the reaction mixture to 80°C and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add chloroform to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with distilled water to remove the triflic acid and any water-soluble impurities.

-

Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[3]

This 7-hydroxychroman-4-one can then be subjected to methylation reactions to introduce methyl groups at desired positions.

Physicochemical Properties

The physical and chemical properties of trimethyl-chromanone isomers are heavily influenced by the position of the methyl groups. These properties are critical for predicting the compound's behavior in various applications, including drug formulation and biological assays.

| Property | Influence of Methyl Group Position | General Observations |

| Melting Point | Isomers with more symmetrical structures tend to have higher melting points. Methyl groups on the aromatic ring can affect crystal packing. | Generally solids at room temperature. |

| Boiling Point | Increases with molecular weight. Positional isomerism can lead to minor variations. | Relatively high due to the polar carbonyl group. |

| Solubility | The addition of nonpolar methyl groups generally decreases solubility in polar solvents like water and increases solubility in nonpolar organic solvents. | Sparingly soluble in water, more soluble in alcohols and chlorinated solvents. |

| LogP | The octanol-water partition coefficient (LogP) increases with the addition of each methyl group, indicating increased lipophilicity. | Trimethyl-chromanones are expected to be moderately lipophilic. |

| pKa | Methyl groups are weakly electron-donating, which can slightly increase the basicity of the carbonyl oxygen. | The carbonyl oxygen is weakly basic. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of trimethyl-chromanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern of the chromanone core.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For example, the number of signals and their splitting patterns in the aromatic region (typically 6.0-8.0 ppm) can distinguish between isomers with different substitution patterns on the benzene ring. The protons on the heterocyclic ring also provide characteristic signals.[3]

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly in the aromatic region and the carbonyl carbon (around 190 ppm), are sensitive to the electronic effects of the methyl substituents.[3]

| Isomer Example | Key ¹H NMR Features | Key ¹³C NMR Features |

| 2,2,5-Trimethylchroman-4-one | Singlet for the two methyl groups at C2. Aromatic protons will show a specific splitting pattern indicative of 1,2,4-trisubstitution. | Quaternary carbon signal for C2. Distinct signals for the three methyl groups. |

| 5,7,8-Trimethylchroman-4-one | A single aromatic proton signal (singlet). Three distinct methyl group signals in the aromatic region. | Characteristic signals for the substituted aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The most prominent feature in the IR spectrum of a chromanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1670-1690 cm⁻¹. The exact position of this band can be subtly influenced by the electronic effects of the substituents on the aromatic ring. Other characteristic bands include C-O stretching and aromatic C=C stretching vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) ionization often leads to characteristic fragmentation pathways that can help in identifying the substitution pattern. Common fragmentation patterns for chromanones include retro-Diels-Alder (rDA) cleavage of the heterocyclic ring and loss of small neutral molecules like CO. The fragmentation pattern can be influenced by the position of the methyl groups, which can affect the stability of the resulting fragment ions.[5]

Chromatographic Separation of Isomers

The separation of closely related isomers is a significant challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for the separation and purification of trimethyl-chromanone isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile technique for separating chromanone isomers based on their polarity.

-

Stationary Phase: C18 columns are commonly used, offering good retention and resolution for moderately polar compounds.

-

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol is typically used. Gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve optimal separation of a mixture of isomers with varying polarities.

-

Detection: UV detection is suitable for chromanones due to the presence of the chromophore.

Gas Chromatography (GC)

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile isomers.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is generally effective.

-

Temperature Program: A temperature gradient is typically employed to ensure the elution of all isomers within a reasonable time frame while maintaining good resolution.

-

Detection: A Flame Ionization Detector (FID) provides quantitative information, while a Mass Spectrometer (MS) allows for the identification of the separated isomers based on their mass spectra and fragmentation patterns.

Biological Activities and Mechanisms of Action

Chromanones are known to exhibit a range of biological activities, with their antioxidant and anti-inflammatory properties being particularly well-documented.[1][2]

Antioxidant Activity

The antioxidant activity of chromanones is often attributed to their ability to scavenge free radicals. The presence and position of hydroxyl and methyl groups on the aromatic ring can significantly modulate this activity. Methyl groups, being electron-donating, can influence the stability of the phenoxyl radical formed upon hydrogen donation, thereby affecting the radical scavenging capacity.[6][7]

Mechanism of Action:

-

Direct Radical Scavenging: Chromanones can directly donate a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction.

-

Chelation of Metal Ions: Some chromanone derivatives can chelate transition metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species.

Anti-inflammatory Activity

The anti-inflammatory effects of chromones and chromanones are often linked to their ability to modulate key inflammatory pathways.[3][8]

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Chromanones may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

-

Modulation of Signaling Pathways: They may interfere with inflammatory signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and chemokines.[8][9]

Conclusion

Trimethyl-chromanone isomers represent a versatile and promising class of compounds with tunable physicochemical properties and a broad spectrum of biological activities. The strategic placement of methyl groups on the chromanone scaffold provides a powerful tool for modulating their characteristics for various applications in drug discovery and materials science. This guide has provided a foundational understanding of the synthesis, characterization, and biological relevance of these molecules. Further research into the specific properties of a wider range of trimethyl-chromanone isomers will undoubtedly unveil new opportunities for their application in addressing human health challenges.

References

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Future Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). Molecules. [Link]

-

Design, synthesis and antiinflammatory activity of substituted chromones. (2013). Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

-

A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. (2015). Molecular Pharmacology. [Link]

-

Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. (2023). Archiv der Pharmazie. [Link]

-

Chromones and their derivatives as radical scavengers: a remedy for cell impairment. (2014). RSC Advances. [Link]

-

Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization-mass spectrometry. (2024). Rapid Communications in Mass Spectrometry. [Link]

-

IR Applied to Isomer Analysis. (n.d.). Spectra Analysis. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

-

Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. (2019). International Immunopharmacology. [Link]

-

Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities. (2011). Molecules. [Link]

-

Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives. (2021). Pharmacy & Pharmacology. [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2019). New Journal of Chemistry. [Link]

-

Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2009). Molecules. [Link]

-

In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2020). Antioxidants. [Link]

-

2-Phenylchroman-4-one as Synthone in Synthesis of New Five and Six Membered Rings Heterocyclic Compounds. (2025). ResearchGate. [Link]

-

Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and 2,2,8,8,-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione (2b). (n.d.). ResearchGate. [Link]

-

5,7-Dihydroxy-2,6,8-trimethylchromone. (n.d.). PubChem. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

Mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules. [Link]

-

Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). Molecules. [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted analogues. (2022). ScienceScholar. [Link]

-

Synthesis of 7,8-Dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one; the Aglycon of Actinoflavoside. (2025). ResearchGate. [Link]

-

2,2,5-Trimethylhexan-4-one. (n.d.). PubChem. [Link]

-

5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(4-methylpent-2-enyl)chroman-4-one. (n.d.). PubChem. [Link]

-

5,7-Dihydroxy-2-(4-Hydroxyphenyl)-6-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)-8-(3,4,5-Trihydroxyoxan-2-Yl)Chromen-4-One. (n.d.). PubChem. [Link]

-

(2R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromen-6-ol. (n.d.). PubChem. [Link]

- Chroman-4-ones and process for preparing same. (1984).

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0271583). (n.d.). NP-MRD. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029593). (n.d.). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000870). (n.d.). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000904). (n.d.). Human Metabolome Database. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Can IR Spectroscopy Distinguish Isomers?. (2025). YouTube. [Link]

-

29.6 Infrared (IR) Spectroscopy. (n.d.). eCampusOntario Pressbooks. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of North Texas. [Link]

-

13.2: The Mass Spectrum • Fragmentation. (2014). Chemistry LibreTexts. [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, 28750-52-9. (n.d.). The Good Scents Company. [Link]

-

2,2,5-Trimethylcyclohexan-1-ol. (n.d.). PubChem. [Link]

-

Cyclopentanone, 2,2,4-trimethyl-. (n.d.). NIST WebBook. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2022). Molecules. [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. (2021). Journal of the Iranian Chemical Society. [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. (2018). Molecules. [Link]

-

Synthesis and some properties of 2-(polyfluoroalkyl)chroman-4-ols and 2-(polyfluoroalkyl)chroman-4-ones. (2025). ResearchGate. [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Cape Town. [Link]

-

Synthesis of 7-hydroxychroman-4-one from resorcinol.. (n.d.). ResearchGate. [Link]

-

Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (n.d.). ResearchGate. [Link]

-

Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2018). Molecules. [Link]

-

Synthesis and antioxidant properties of new chromone derivatives. (2025). ResearchGate. [Link]

-

Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (1998). Analytical Biochemistry. [Link]

-

Properties of chromanone and chromone. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]

- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2,6-Trimethyl-4-chromanone molecular structure and stereochemistry

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2,2,6-Trimethyl-4-chromanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a derivative of the chromanone scaffold. The chromanone core is a privileged structure in medicinal chemistry, recognized for its prevalence in molecules with diverse biological activities.[1][2][3] This document delves into the specific molecular architecture of the 2,2,6-trimethyl substituted variant, with a rigorous examination of its stereochemical properties. We will establish that despite its complexity, the molecule is achiral, a critical factor for synthesis and pharmacological evaluation. The guide synthesizes structural theory with spectroscopic validation principles and contextualizes the molecule's potential within drug discovery programs.

Core Molecular Structure

This compound belongs to the chromanone class of organic compounds, which are built upon a bicyclic heterocyclic system. This system consists of a benzene ring fused to a dihydropyran-4-one ring.[2] The defining characteristic of chromanones versus their chromone counterparts is the saturation of the C2-C3 bond in the pyranone ring.[2]

The specific structure of this compound is detailed by its nomenclature:

-

Chroman-4-one: The foundational bicyclic ring system.

-

2,2,6-Trimethyl: Specifies the location of three methyl (-CH₃) substituents.

-

A gem-dimethyl group is located at the C2 position of the dihydropyranone ring.

-

A single methyl group is attached to the C6 position of the aromatic benzene ring.

-

The molecular formula for this compound is C₁₂H₁₄O₂ and it has a molecular weight of approximately 190.24 g/mol .[4]

Key Structural Features

-

Aromatic System: A substituted benzene ring, which influences the molecule's electronic properties and potential for π-π stacking interactions.

-

Carbonyl Group (Ketone): Located at the C4 position, this group is a key site for chemical reactions and a potential hydrogen bond acceptor in biological systems.

-

Ether Linkage: The oxygen atom within the dihydropyranone ring connects the aromatic ring to the aliphatic portion.

-

Aliphatic Carbons: The saturated C2 and C3 carbons provide conformational flexibility to the heterocyclic ring.

-

Gem-Dimethyl Group: The two methyl groups at C2 sterically hinder this position and prevent it from being a stereocenter.

Physicochemical Properties Summary

The fundamental properties of the parent compound, 4-chromanone, provide a baseline for understanding its derivatives.

| Property | Value (for 4-Chromanone) | Reference |

| Molecular Formula | C₉H₈O₂ | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| CAS Number | 491-37-2 | [5] |

| Appearance | Solid | |

| Melting Point | 35-38 °C | |

| Boiling Point | 127-128 °C at 13 mmHg | |

| Refractive Index | n20/D 1.575 |

Note: The addition of three methyl groups in this compound (C₁₂H₁₄O₂) increases its molecular weight to 190.24 g/mol and will alter its physical properties accordingly.[4]

Caption: 2D structure of this compound.

In-Depth Stereochemical Analysis

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of drug design, as different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles.[6] A critical step in analyzing any molecule for drug development is to identify its stereogenic centers (chiral centers) and determine the number of possible stereoisomers.

Assessment for Chirality

A molecule is chiral if it is non-superimposable on its mirror image.[7] The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.[7]

Let's analyze the key carbon atoms in this compound:

-

C2 Carbon: This carbon is bonded to an oxygen atom (part of the ring), the C3 methylene group, and two identical methyl groups . Since it does not have four different substituents, the C2 carbon is achiral .

-

C3 Carbon: This is a methylene (-CH₂) carbon, bonded to two hydrogen atoms. It is therefore achiral .

-

C4 Carbon: This carbon is part of a carbonyl group (C=O), making it sp² hybridized and trigonal planar. It is bonded to only three groups and is achiral .

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These sp² hybridized carbons are part of a planar ring system and do not have four substituents, making them achiral .

Logical Workflow for Chirality Determination

The decision-making process for assessing the stereochemistry of this molecule can be visualized as follows.

Caption: Decision workflow for assessing the chirality of this compound.

Synthesis and Structural Verification

The chromanone scaffold can be synthesized through various methods, often starting from substituted phenols. A common and efficient two-step process involves:

-

Michael Addition: Phenols react with α,β-unsaturated nitriles (like acrylonitrile) to form 3-aryloxypropanenitriles.[8]

-

Intramolecular Cyclization (Houben-Hoesch type): The resulting nitrile is then treated with strong acids, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), to induce cyclization and hydrolysis, affording the 4-chromanone product in good yields.[8]

For 2,2-dimethylated chromanones specifically, a key synthetic route involves the reaction of a substituted phenol with 3-methylbut-2-enoic acid in the presence of a catalyst like a phosphorus oxychloride/zinc chloride mixture.[9]

Protocol: Conceptual Synthesis of a 2,2-Dimethyl-4-Chromanone

This protocol outlines the general steps based on established literature for validating the synthesis of such structures.

-

Reactant Preparation: A solution of the appropriately substituted phenol (e.g., p-cresol for the 6-methyl derivative) is prepared in an appropriate solvent.

-

Addition of Reagents: 3,3-Dimethylacrylic acid (or its acid chloride) is added to the phenol solution along with a Lewis acid catalyst (e.g., BF₃, ZnCl₂/POCl₃).[9]

-

Reaction: The mixture is heated to drive the Friedel-Crafts acylation followed by intramolecular cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the pure this compound.

Spectroscopic Validation

The synthesized structure must be unequivocally confirmed. Spectroscopic methods provide a self-validating system to verify the molecular architecture.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the aromatic region (δ ≈ 6.8-7.8 ppm) would confirm the substituted benzene ring. The specific splitting pattern would verify the substitution pattern.

-

C3 Methylene Protons: A singlet or a pair of doublets around δ ≈ 2.8 ppm for the two protons on C3.

-

C6 Methyl Protons: A sharp singlet around δ ≈ 2.3 ppm, integrating to three protons.

-

C2 Gem-Dimethyl Protons: A characteristic sharp singlet around δ ≈ 1.4 ppm, integrating to six protons, confirming the two equivalent methyl groups at C2.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal far downfield (δ ≈ 190-200 ppm) is characteristic of the C4 ketone.

-

Aromatic Carbons: Multiple signals in the δ ≈ 115-160 ppm range.

-

Quaternary C2 Carbon: A signal around δ ≈ 75-80 ppm.

-

C3 Methylene Carbon: A signal around δ ≈ 45-50 ppm.

-

Methyl Carbons: Signals in the upfield region (δ ≈ 20-30 ppm) for the three methyl groups.

-

-

Mass Spectrometry (MS): Would show a molecular ion peak (M⁺) corresponding to the molecular weight of 190.24, confirming the elemental composition C₁₂H₁₄O₂.[4]

Significance in Medicinal Chemistry and Drug Development

The chromanone skeleton is a well-established "privileged scaffold" in drug discovery.[1][2] This means its structure is frequently found in compounds with a wide array of biological activities, making it an excellent starting point for developing new therapeutic agents.[1][10]

Derivatives of the chromanone core have demonstrated significant pharmacological potential, including:

-

Anticancer Activity[2]

-

Anti-inflammatory Properties[3]

-

Antioxidant Capabilities[3]

-

Antiviral Activity[2]

While specific biological data for this compound is not extensively documented in readily available literature, its structure makes it a valuable intermediate or lead compound. The methyl groups provide defined steric and electronic properties that can be used to probe the binding pockets of biological targets like enzymes or receptors.[13] Its achiral nature simplifies structure-activity relationship (SAR) studies, as any change in biological activity upon modification can be directly attributed to the chemical change, not to a mixture of stereoisomers.

Conclusion

This compound is a structurally defined derivative of the medicinally important chromanone family. Its molecular architecture is characterized by a fused bicyclic system with specific methyl substitutions at the C2 and C6 positions. A thorough stereochemical analysis confirms that the molecule is achiral due to the absence of any stereogenic centers, a feature that significantly simplifies its synthesis, purification, and use in research. The principles of its synthesis are well-established, and its structure can be unambiguously verified using standard spectroscopic techniques. As a member of a privileged scaffold class, this compound represents a valuable building block for the design and development of novel therapeutic agents.

References

-

National Institutes of Health (NIH). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

-

CONICET. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida. [Link]

-

ResearchGate. An efficient synthesis of 4-chromanones. [Link]

-

ResearchGate. Synthesis of 2,2-Dimethyl-4-chromanones. [Link]

-

Royal Society of Chemistry. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]

-

PubChem, National Institutes of Health (NIH). Chromanone. [Link]

-

ResearchGate. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. [Link]

-

PubMed Central, National Institutes of Health (NIH). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

-

PubMed Central, National Institutes of Health (NIH). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

Journal of Microbiology, Biotechnology and Food Sciences. MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. [Link]

-

Stenutz. 4-chromanone. [Link]

-

SATHEE CUET. Stereochemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chromone: A Pillar in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Uttarakhand Open University. STEREOCHEMISTRY. [Link]

-

Leah4sci. Introduction to Stereochemistry Enantiomers and Chiral Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SATHEE CUET: Stereochemistry [cuet.iitk.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. office2.jmbfs.org [office2.jmbfs.org]

Spectroscopic Data of 2,2,6-Trimethyl-4-chromanone: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

2,2,6-Trimethyl-4-chromanone is a heterocyclic compound belonging to the chromanone family. The chroman-4-one framework is a significant structural motif found in a variety of natural products and synthetic compounds exhibiting a broad range of biological activities. As such, the precise structural elucidation of novel chromanone derivatives is of paramount importance in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation of this data is crucial for the unambiguous identification and characterization of this molecule.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound. The information presented herein is synthesized from established spectroscopic principles and comparative data from closely related analogs, providing a robust framework for its characterization.

Molecular Structure and Synthesis Overview

The structure of this compound consists of a chroman-4-one core with two methyl groups at the C2 position and one methyl group at the C6 position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₂ and it has a molecular weight of 190.24 g/mol .[1]

The synthesis of chromanones can be achieved through various synthetic routes. A common approach involves the intramolecular cyclization of a corresponding substituted phenol derivative. Understanding the synthetic pathway is crucial as it can provide insights into potential isomeric impurities that may be present in a sample, which could influence the interpretation of the spectroscopic data.

Caption: A simplified workflow for the synthesis of chromanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with interpretations based on the known effects of substituents on the chemical shifts of the chromanone scaffold. A study on the substituent effects in 2,2-dimethylchroman-4-one derivatives provides a strong basis for these assignments.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methylene groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-5 |

| ~7.2 | dd | 1H | H-7 |

| ~7.1 | d | 1H | H-8 |

| ~2.7 | s | 2H | H-3 (CH₂) |

| ~2.3 | s | 3H | 6-CH₃ |

| ~1.5 | s | 6H | 2-(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-7.7 ppm): The protons on the aromatic ring will appear in this region. The H-5 proton is expected to be the most deshielded due to its proximity to the carbonyl group, appearing as a doublet. The H-7 and H-8 protons will also appear as doublets or a doublet of doublets, with their specific shifts and coupling constants determined by their positions relative to the methyl group at C6.

-

Methylene Protons (δ ~2.7 ppm): The two protons at the C3 position are adjacent to the carbonyl group, which deshields them, resulting in a singlet around 2.7 ppm.

-

Methyl Protons (δ ~2.3 and ~1.5 ppm): The three methyl groups will each produce a singlet. The methyl group attached to the aromatic ring (6-CH₃) is expected to resonate at a lower field (~2.3 ppm) compared to the two equivalent methyl groups at the C2 position (~1.5 ppm).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~192 | C-4 (C=O) |

| ~159 | C-8a |

| ~136 | C-6 |

| ~133 | C-5 |

| ~126 | C-7 |

| ~118 | C-8 |

| ~117 | C-4a |

| ~78 | C-2 |

| ~49 | C-3 |

| ~26 | 2-(CH₃)₂ |

| ~21 | 6-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~192 ppm): The carbon of the ketone group (C-4) is highly deshielded and will appear at a characteristic downfield shift.

-

Aromatic Carbons (δ 117-159 ppm): The six carbons of the benzene ring will resonate in this region. The carbons directly attached to the oxygen (C-8a) and the carbonyl group (C-4a), as well as the carbon bearing the methyl group (C-6), will have distinct chemical shifts.

-

Quaternary Carbon (δ ~78 ppm): The C-2 carbon, substituted with two methyl groups, is a quaternary carbon and will appear in the aliphatic region.

-

Methylene Carbon (δ ~49 ppm): The C-3 methylene carbon, adjacent to the carbonyl, will be deshielded.

-

Methyl Carbons (δ ~21 and ~26 ppm): The carbons of the three methyl groups will appear at the most upfield positions. The two equivalent methyl groups at C-2 will have a different chemical shift from the methyl group at C-6.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorption bands are expected to be from the carbonyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1685 | Strong | C=O (Aryl ketone) stretch |

| ~1610, ~1580, ~1470 | Medium-Weak | C=C (Aromatic ring) stretch |

| ~1250 | Strong | C-O (Aryl ether) stretch |

| ~2970-2870 | Medium | C-H (Aliphatic) stretch |

| ~3050-3010 | Weak | C-H (Aromatic) stretch |

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

Aromatic C=C Stretches: Multiple bands in the 1610-1470 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

Aryl Ether C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the aryl ether linkage within the chromanone ring.

-